molecular formula C9H8INO B1400605 6-Iodo-2-methylisoindolin-1-one CAS No. 1228774-21-7

6-Iodo-2-methylisoindolin-1-one

Cat. No.: B1400605
CAS No.: 1228774-21-7
M. Wt: 273.07 g/mol
InChI Key: RHAORCKINGKMAC-UHFFFAOYSA-N
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Description

6-Iodo-2-methylisoindolin-1-one is a chemical compound with the molecular formula C9H8INO and a molecular weight of 273.07 g/mol It is a derivative of isoindolinone, characterized by the presence of an iodine atom at the 6th position and a methyl group at the 2nd position on the isoindolinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-2-methylisoindolin-1-one typically involves the iodination of 2-methylisoindolin-1-one. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions . The reaction proceeds through electrophilic substitution, where the iodine atom is introduced at the 6th position of the isoindolinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-2-methylisoindolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding isoindolinone derivatives.

    Reduction: Reduction reactions can remove the iodine atom, yielding 2-methylisoindolin-1-one.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindolinone derivatives with additional functional groups, while substitution reactions can produce a variety of new compounds with different substituents at the 6th position.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Iodo-2-methylisoindolin-1-one and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can enhance the compound’s binding affinity to these targets, potentially leading to inhibition or activation of biological pathways . Detailed studies, including molecular docking and biochemical assays, are conducted to elucidate these mechanisms and identify the pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Methylisoindolin-1-one: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    6-Bromo-2-methylisoindolin-1-one: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.

    6-Chloro-2-methylisoindolin-1-one:

Uniqueness

6-Iodo-2-methylisoindolin-1-one is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to other halogens can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-iodo-2-methyl-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8INO/c1-11-5-6-2-3-7(10)4-8(6)9(11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAORCKINGKMAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C1=O)C=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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